molecular formula C17H23NO B1665685 Alazocine CAS No. 14198-28-8

Alazocine

Cat. No. B1665685
CAS RN: 14198-28-8
M. Wt: 257.37 g/mol
InChI Key: LGQCVMYAEFTEFN-JCURWCKSSA-N
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Description

Alazocine, also known more commonly as N-allylnormetazocine (NANM), is a synthetic opioid analgesic of the benzomorphan family related to metazocine . It is described as a potent analgesic, psychotomimetic or hallucinogen, and opioid antagonist . One of its enantiomers was the first compound that was found to selectively label the σ1 receptor, leading to the discovery and characterization of the receptor .


Molecular Structure Analysis

Alazocine has a molecular formula of C17H23NO . Its average mass is 257.371 Da and its monoisotopic mass is 257.177979 Da .


Physical And Chemical Properties Analysis

Alazocine has a molecular formula of C17H23NO . Its average mass is 257.371 Da and its monoisotopic mass is 257.177979 Da . Knowledge of the chemistry of each material and its impact on physical properties is essential to understand its effect as a biomaterial .

Scientific Research Applications

  • Cardiovascular Applications :

    • Alazocine derivatives like Alagebrium (ALT-711) have shown promise in treating cardiovascular pathologies related to aging. These compounds break established advanced glycation end-product (AGE) cross-links between proteins, which are implicated in cardiovascular issues. Clinical studies have found Alagebrium to be effective in improving arterial compliance, cardiac function, and controlling systolic blood pressure, particularly in elderly patients and those with severe symptoms (Bakris et al., 2004).
  • Cancer Treatment :

    • Alazocine derivatives are being explored as prodrugs in photodynamic therapy (PDT) for cancer. Aminolevulinic acid (ALA), a prodrug, generates protoporphyrin IX (PpIX) upon administration, a potent photosensitizer used in PDT. This pathway is being exploited for effective cancer treatment (Wachowska et al., 2011).
  • Neuroprotection and Neuropharmacology :

    • Research on neuroprotective drugs like riluzole, which interacts with GABA (gamma-aminobutyric acid) and glycine receptor channels, has implications for diseases like amyotrophic lateral sclerosis. These studies explore how compounds similar to Alazocine might modulate neurotransmitter systems in the brain (Mohammadi et al., 2001).
  • Dermatology and Skin Treatment :

    • Alazocine derivatives are being used in PDT for skin conditions. Studies have shown that ALA-based PDT can be effective for treating diseases involving the skin, like carcinoma. The topical application of ALA leads to selective accumulation of PpIX in affected tissues, making it a useful treatment modality (Sakamoto et al., 2009).
  • Bioproduction and Industrial Applications :

    • The metabolic engineering of Saccharomyces cerevisiae for enhanced ALA production shows the potential of Alazocine derivatives in bioproduction. This engineering could be significant for pharmaceutical, healthcare, and food production industries, demonstrating the versatility of these compounds (Hara et al., 2019).

properties

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h4-6,11-12,16,19H,1,7-10H2,2-3H3/t12-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQCVMYAEFTEFN-JCURWCKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931281
Record name 6,11-Dimethyl-3-(prop-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alazocine

CAS RN

14198-28-8, 7313-95-3
Record name (2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propen-1-yl)-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14198-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,11-Dimethyl-3-(prop-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-N-Allylnormetazocine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALAZOCINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9DGJ27JKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALAZOCINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L884482HDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DJ Brown, K Ienaga - Australian Journal of Chemistry, 1975 - CSIRO Publishing
The cyclic imino ether, 2-ethoxy-3,4,5,6,7,8-hexahydroazocine (4; n = 6), condenses with amino-methylenemalononitrile (3; R = CN) to give the bicyclic imine, 6,7,8,9,10,11-hexahydro-4…
Number of citations: 10 www.publish.csiro.au
MI Prasanth, DS Malar, T Tencomnao… - Expert Opinion on …, 2021 - Taylor & Francis
… The σ-1 R, identified initially as a novel opioid receptor (σ-opioid receptor) to account for the effects of alazocine (SKF-10,047) [Citation1], was later confirmed not to be an opioid …
Number of citations: 17 www.tandfonline.com
JV Pergolizzi Jr, JA LeQuang, R Taylor Jr… - Drugs of the …, 2019 - access.portico.org
… However, clinical trials with cyclazocine and the benzomorphan derivative alazocine (SKF-10047) quickly revealed that they produced psychotomimetic and dysphoric effects similar to …
Number of citations: 2 access.portico.org
R Turnaturi, L Montenegro, A Marrazzo… - European Journal of …, 2018 - Elsevier
Despite the fact that the benzomorphan skeleton has mainly been employed in medicinal chemistry for the development of opioid analgesics, it is a versatile structure. Its stereochemistry…
Number of citations: 16 www.sciencedirect.com
G Romeo, F Bonanno, LL Wilson, E Arena… - ACS Chemical …, 2021 - ACS Publications
σ-1 receptors (σ 1 R) modulate nociceptive signaling, driving the search for selective antagonists to take advantage of this promising target to treat pain. In this study, a new series of …
Number of citations: 7 pubs.acs.org
R Turnaturi, S Chiechio, L Pasquinucci, S Spoto… - Molecules, 2022 - mdpi.com
Although opioids and nonsteroidal anti-inflammatory drugs (NSAIDs) are the most common drugs used in persistent pain treatment; they have shown many side effects. The …
Number of citations: 6 www.mdpi.com
S Denaro, L Pasquinucci, R Turnaturi… - Molecular …, 2023 - Springer
Neuropathic pain is one of the most debilitating forms of chronic pain, resulting from an injury or disease of the somatosensory nervous system, which induces abnormal painful …
Number of citations: 3 link.springer.com
R Turnaturi, L Pasquinucci - Chemi. Compol. J, 2016 - verizonaonlinepublishing.com
Benzomorphan core is a versatile structure. In fact, it represented the skeleton of drugs with different mechanism of action, from opioid to σ1 receptor, from antiviral to antiproliferative. …
Number of citations: 1 verizonaonlinepublishing.com
D Schepmann, C Neue, S Westphälinger… - Journal of Pharmacy …, 2020 - academic.oup.com
… [30] σ 1 agonists like (+)SKF-10,047 (alazocine) and opipramol inhibit the voltage-induced Ca 2+ influx, while antagonists (eg BD1047) are able to reverse this effect. …
Number of citations: 3 academic.oup.com
E Hoencamp, TTCF van Dongen… - Diving and hyperbaric …, 2019 - ncbi.nlm.nih.gov
Background Physiological changes are induced by immersion, swimming and using diving equipment. Divers must be fit to dive. Using medication may impact the capacity to adapt to …
Number of citations: 4 www.ncbi.nlm.nih.gov

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